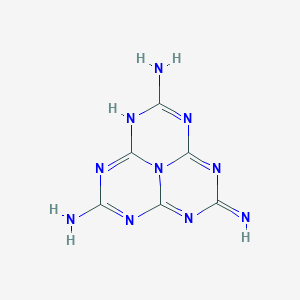

Melem

Description

Properties

IUPAC Name |

11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRVJVDFHZYRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164493 | |

| Record name | Melem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-47-2 | |

| Record name | Melem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6U3U42XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Properties of Melem

This document provides a comprehensive technical overview of the fundamental properties of this compound (2,5,8-triamino-tri-s-triazine), a key intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄). It covers its chemical and physical properties, synthesis, characterization, and potential applications, with a focus on data relevant to scientific research.

Core Chemical and Physical Properties

This compound (C₆H₆N₁₀) is a nitrogen-rich aromatic compound belonging to the heptazine family, also known as tri-s-triazines.[1] Its structure consists of a planar core of three fused triazine rings, with amino groups substituting the three hydrogen atoms at the corners.[2] This molecular structure is responsible for its high thermal stability and its role as a building block for more complex carbon nitride materials.[3][4] this compound is a white to off-white crystalline solid that is insoluble in water and most common organic solvents.[5][6] It exhibits limited solubility in dimethyl sulfoxide (B87167) (DMSO) and is soluble in concentrated sulfuric acid.[5]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₁₀ | [1][7] |

| Molar Mass | 218.18 g/mol | [1][7] |

| IUPAC Name | 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8-triamine | [1][6] |

| CAS Number | 1502-47-2 | [1][8] |

| Appearance | White to off-white crystalline solid | [6][7] |

| Solubility | - Water: 930 µg/L at 20°C- Common Solvents (Ethanol, Methanol, Acetone): Insoluble- DMSO: Limited solubility (>50 mg/mL for protonated form)- Concentrated H₂SO₄: High solubility (>385 mg/mL) | [5][6] |

| Thermal Decomposition | Transforms to graphite-like C-N material >560 °C | [3][7][9] |

| Density | 1.932 g/cm³ (estimate) | [6] |

Crystallographic Data

This compound crystallizes in a monoclinic system, and its structure has been determined by X-ray powder diffractometry. The molecules are nearly planar and are organized into parallel layers.[3][7]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c (No. 14) | [3][7] |

| a | 739.92(1) pm | [3][7] |

| b | 865.28(3) pm | [3][7] |

| c | 1338.16(4) pm | [3][7] |

| β | 99.912(2)° | [3][7] |

| Z | 4 | [3][7] |

| Interplanar Distance | 327 pm | [3][9] |

Synthesis and Characterization

The primary route for synthesizing this compound is through the thermal condensation of nitrogen-rich precursors. The resulting product is then characterized using a suite of analytical techniques to confirm its structure and purity.

Experimental Protocol: Thermal Synthesis from Melamine (B1676169)

This protocol describes a common lab-scale method for producing single-phase, crystalline this compound powder.[3][9]

-

Preparation: Place 5 grams of melamine (C₃H₆N₆) into a quartz crucible with a loose-fitting cover.

-

Heating Ramp: Place the crucible in a muffle furnace. Heat to 450°C at a ramping rate of 1°C/min in an air or inert atmosphere.

-

Isothermal Step: Hold the temperature at 450°C for 5 hours. During this phase, melamine undergoes condensation, releasing ammonia (B1221849) (NH₃) as a byproduct.[3][4]

-

Cooling: Allow the furnace to cool slowly to room temperature (e.g., at a rate of 2°C/min).[3]

-

Product Isolation: A white or beige powder containing this compound is isolated from the bottom of the crucible. Sublimated, unreacted melamine may be present at cooler parts of the apparatus.[3]

-

Purification (Optional): The product can be further purified to remove byproducts like melam and melon, if necessary. An acid-mediated top-down synthesis from pre-formed g-C₃N₄ in concentrated H₂SO₄ has also been reported as an alternative method that can yield nano-rectangular prisms with a higher surface area.[8]

Experimental Protocols: Characterization Techniques

Confirmation of this compound's identity and purity requires several analytical methods.

-

X-Ray Powder Diffraction (XRPD):

-

Protocol: A sample of the synthesized powder is analyzed using a diffractometer with Cu Kα₁ radiation. Data is typically collected over a 2θ range of 5° to 70°.

-

Purpose: To confirm the crystalline phase and compare the resulting diffraction pattern with the known monoclinic structure of this compound (P2₁/c).[3][8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: A small amount of this compound (e.g., 5 mg) is thoroughly mixed with dried potassium bromide (KBr, e.g., 500 mg) and pressed into a pellet. The spectrum is collected from 400 to 4000 cm⁻¹ in an evacuated sample chamber.[3][9]

-

Purpose: To identify characteristic functional groups. Key vibrations include N-H stretching (~3400 cm⁻¹) and C=N stretching of the tri-s-triazine ring (~1550 cm⁻¹).[8]

-

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹³C and ¹⁵N Magic Angle Spinning (MAS) NMR spectra are acquired. Cross-polarization (CP) is used to enhance signal intensity. A CPPI (cross-polarization with polarization inversion) experiment can confirm the presence of the triamino tautomer.[3][9]

-

Purpose: To probe the local chemical environment of carbon and nitrogen atoms. ¹³C NMR typically shows resonances around 166 ppm (C-N ring) and 148 ppm (C-NH₂).[8]

-

-

Thermogravimetric Analysis (TGA):

-

Protocol: A small sample (e.g., 10 mg) is heated in a TGA instrument under an inert nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) from room temperature to ~700 °C.[10][11]

-

Purpose: To determine thermal stability. This compound is stable up to approximately 560 °C, after which it undergoes decomposition and polymerization into graphitic carbon nitride.[3][9]

-

Applications and Relevance

The primary and most extensively researched application of this compound is its role as a molecular precursor for synthesizing heptazine-based graphitic carbon nitride (g-C₃N₄).[4][8]

-

Photocatalysis: Upon further thermal polymerization, this compound units condense to form melon, which then assembles into the 2D sheets of g-C₃N₄.[3][12] These materials are metal-free semiconductors that are active under visible light, making them valuable for applications in photocatalytic water splitting for hydrogen production and the degradation of environmental pollutants.[7][8]

-

Materials Science: The well-defined molecular structure of this compound allows for precise studies of condensation pathways and structure-property relationships in carbon nitride polymers.[4][8] It is a foundational element in developing novel carbon nitride nanomaterials and flame-retardant additives.[2][8]

Biological Activity and Toxicological Profile

For professionals in drug development, understanding the biological interactions and safety profile of a compound is critical.

Biological Activity

Currently, there is a significant lack of published data on the specific biological activities of this compound, such as its interaction with cellular signaling pathways, antimicrobial, or cytotoxic effects. Its high insolubility in aqueous media presents a substantial barrier to biological testing.

However, the broader chemical class to which this compound belongs, s-triazines , is a privileged structure in medicinal chemistry. Various s-triazine derivatives have been reported to exhibit a wide range of biological activities, including:

These activities are highly dependent on the specific functional groups attached to the triazine core. The potential for this compound or its soluble derivatives to exhibit such properties remains an unexplored area of research.

Toxicological Data

Toxicological information on this compound is sparse. The Safety Data Sheet (SDS) for this compound indicates that no data is available for key endpoints such as acute oral/dermal toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity. This absence of data underscores the need for foundational safety and toxicity studies before any consideration for biological or pharmaceutical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Heptazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Multifunctional: Unexpected uses of this compound [this compound.com]

- 6. Products – this compound [this compound.com]

- 7. From Triazine to Heptazine: Origin of Graphitic Carbon Nitride as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heptazine-Based π-Conjugated Materials for Light-Emitting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photophysics and Photocatalysis of this compound: A Spectroscopic Reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the evolution patterns of this compound from thermal synthesis of melamine to graphitic carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijbpas.com [ijbpas.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

Melem (2,5,8-triamino-tri-s-triazine) synthesis from melamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melem (2,5,8-triamino-tri-s-triazine) is a critical intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄) materials, which are of significant interest in various fields, including photocatalysis, bioimaging, and materials science. The conversion of melamine (B1676169) to this compound is a key step in controlling the properties of the final g-C₃N₄ product. This technical guide provides an in-depth overview of the primary synthesis routes for producing this compound from melamine, with a focus on thermal condensation and acid-catalyzed methods. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound, a heptazine-based molecule, is formed through the condensation of three triazine rings. It is a thermally stable compound with a high nitrogen content, making it a valuable precursor for nitrogen-rich materials.[1] The synthesis of this compound from the readily available and inexpensive precursor, melamine, is a topic of ongoing research.[2] The primary method for this conversion is thermal decomposition, which involves heating melamine at elevated temperatures, leading to the release of ammonia (B1221849) and the formation of more condensed structures like melam and subsequently this compound.[3][4] More recent methodologies, such as a top-down approach using concentrated sulfuric acid, offer alternative routes to this compound with potentially improved properties.[5][6] This guide will explore these synthesis pathways in detail.

Synthesis Methodologies

Two primary methodologies for the synthesis of this compound from melamine are discussed: thermal condensation and a sulfuric acid-mediated top-down approach.

Thermal Condensation

Thermal condensation is the most traditional and widely used method for synthesizing this compound from melamine. The process involves heating melamine in a controlled atmosphere, leading to a series of condensation reactions.

Reaction Pathway:

The thermal condensation of melamine to this compound is not a direct conversion but proceeds through an intermediate called melam.[7][8] The overall reaction scheme is as follows:

Melamine → Melam → this compound

This process involves the elimination of ammonia at each condensation step.[3] The formation of this compound is favored at temperatures around 390-450°C.[3][9] At higher temperatures (500-550°C), further polymerization to graphitic carbon nitride (g-C₃N₄) occurs.[5][10]

Figure 1. Thermal condensation pathway of melamine to this compound and g-C₃N₄.

Experimental Protocol:

A typical experimental protocol for the thermal synthesis of this compound is as follows:[11]

-

Place a known quantity of melamine (e.g., 80 mg) into a glass ampule.

-

Seal the ampule under vacuum or an inert atmosphere (e.g., argon).

-

Heat the ampule in a furnace to 450°C at a controlled heating rate (e.g., 1°C/min).

-

Maintain the temperature for a specified duration (e.g., several hours).

-

Allow the ampule to cool to room temperature.

-

The resulting white-beige powder is collected. The product is not moisture-sensitive.[11]

Sulfuric Acid-Mediated Synthesis

A novel top-down approach for this compound synthesis involves the treatment of melamine-based g-C₃N₄ with concentrated sulfuric acid.[5][6] This method offers selective production of monomeric this compound in high yield without the need for an inert atmosphere or complex purification.[5]

Reaction Pathway:

This method first involves the synthesis of g-C₃N₄ from melamine via calcination. The g-C₃N₄ is then treated with hot, concentrated sulfuric acid, which breaks the bridging C-NH-C bonds between the heptazine units, releasing this compound molecules.[10]

Figure 2. Sulfuric acid-mediated synthesis of this compound from melamine-derived g-C₃N₄.

Experimental Protocol:

The detailed experimental protocol for the sulfuric acid-mediated synthesis is as follows:[5]

-

Synthesis of g-C₃N₄: Calcine melamine at 550°C in air.

-

This compound Synthesis:

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the synthesis of this compound from melamine.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Synthesis Method | Precursor | Temperature (°C) | Atmosphere | Duration | Yield (%) | Reference |

| Thermal Condensation | Melamine | 450 | Sealed Ampule | - | ~60 | [11] |

| Thermal Condensation | Melamine | 400-450 | Inert (N₂ or Ar) | - | - | [10] |

| Sulfuric Acid-Mediated | g-C₃N₄ (from Melamine) | 80 | Air | 1 hour | High | [5] |

Table 2: Physicochemical Properties of Synthesized this compound

| Property | Value | Synthesis Method | Reference |

| BET Surface Area | 19.54 m²/g | Sulfuric Acid-Mediated | [5] |

| BET Surface Area | 5.63 m²/g | Thermal Condensation | [10] |

| BET Surface Area | 7.02 m²/g | Thermal Condensation | [10] |

| BET Surface Area | 4.87 m²/g (nanorods) | Thermal Condensation | [10] |

Purification and Characterization

Purification of this compound, particularly from thermal condensation methods, can be challenging due to the presence of oligomers and other byproducts.[5][10] However, the sulfuric acid-mediated method is reported to produce this compound that does not require special purification.[5] In industrial processes for melamine production, impurities like melam and this compound are sometimes removed by hydrolysis in an ammonia solution at elevated temperatures and pressures.[12][13]

Characterization of this compound is typically performed using a variety of analytical techniques, including:

-

X-ray Powder Diffractometry (XRPD): To determine the crystal structure.[11][14]

-

Solid-State NMR (¹³C and ¹⁵N MAS NMR): To confirm the molecular structure and tautomeric form.[11][14]

-

Vibrational Spectroscopy (FTIR and Raman): To identify functional groups.[11]

-

Mass Spectrometry: To confirm the molecular weight.[14]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound from melamine.

Figure 3. General experimental workflow for this compound synthesis and characterization.

Conclusion

The synthesis of this compound from melamine is a fundamental process for accessing heptazine-based materials. While thermal condensation remains a prevalent method, the development of novel techniques like the sulfuric acid-mediated approach provides researchers with more efficient and selective routes to high-purity this compound. This guide has provided a comprehensive overview of these methods, including detailed protocols and quantitative data, to support further research and development in this area. The choice of synthesis method will ultimately depend on the desired properties of the final this compound product and the specific application requirements.

References

- 1. nbinno.com [nbinno.com]

- 2. Melamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A top-down design for easy gram scale synthesis of this compound nano rectangular prisms with improved surface area - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A top-down design for easy gram scale synthesis of this compound nano rectangular prisms with improved surface area - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. New light on an old story: formation of melam during thermal condensation of melamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A top-down design for easy gram scale synthesis of this compound nano rectangular prisms with improved surface area - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07440G [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP2894153A1 - Melamine purification process - Google Patents [patents.google.com]

- 13. RU2495876C1 - Melamine purification method - Google Patents [patents.google.com]

- 14. This compound (2,5,8-triamino-tri-s-triazine), an important intermediate during condensation of melamine rings to graphitic carbon nitride: synthesis, structure determination by X-ray powder diffractometry, solid-state NMR, and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Crystal Structure of Melem via X-ray Powder Diffractometry: A Technical Guide

Introduction

Melem, or 2,5,8-triamino-tri-s-triazine (C₆N₇(NH₂)₃), is a crucial intermediate in the thermal condensation of melamine (B1676169) to form graphitic carbon nitride (g-C₃N₄), a material of significant interest in photocatalysis and materials science. Understanding the precise crystal structure of this compound is fundamental to comprehending its properties and its transformation into more condensed phases. When large single crystals suitable for single-crystal X-ray diffraction are unavailable, X-ray powder diffractometry (XRPD) emerges as a powerful alternative for ab initio crystal structure determination. This guide provides a detailed overview of the synthesis, experimental protocols, and data analysis involved in elucidating the crystal structure of this compound from powder diffraction data.

Synthesis of Crystalline this compound Powder

The successful determination of a crystal structure from powder data begins with the synthesis of a single-phase, crystalline sample.

Experimental Protocol: Thermal Synthesis of this compound

Single-phase, microcrystalline this compound powder is reliably synthesized through the thermal treatment of nitrogen-rich precursors.[1][2][3]

-

Precursor Selection: Precursors such as melamine (C₃N₃(NH₂)₃), dicyandiamide (B1669379) (H₄C₂N₄), or cyanamide (B42294) (H₂CN₂) can be used.[1][3]

-

Encapsulation: The chosen precursor is placed into a glass ampule, which is then sealed under vacuum.[1]

-

Thermal Treatment: The sealed ampule is heated in a furnace to a temperature of up to 450 °C at a controlled rate (e.g., 1 °C/min).[1]

-

Isothermal Dwell: The temperature is held at 450 °C for approximately 5 hours to ensure complete conversion.[1]

-

Controlled Cooling: The ampule is then cooled slowly to room temperature (e.g., 2 °C/min).[1]

-

Product Isolation: Upon opening the ampule, a white-beige powder containing this compound is isolated from the bottom. Sublimated, unreacted melamine may be found as colorless crystals at the top of the ampule.[1] The resulting this compound powder is typically not sensitive to moisture.[1]

X-ray Powder Diffraction: Data Collection and Analysis

The core of the structure determination process involves collecting high-quality powder diffraction data and employing computational methods to solve and refine the crystal structure.

Experimental Protocol: Data Collection

-

Sample Preparation: A small amount of the synthesized microcrystalline this compound powder is loaded into a thin-walled glass capillary (typically 0.3 to 0.7 mm in diameter).[1] This minimizes absorption and preferred orientation effects.

-

Instrumentation: Data is collected on a high-resolution powder diffractometer, often in a Bragg-Brentano or transmission geometry. A common setup utilizes a copper X-ray source (Cu Kα₁ radiation, λ ≈ 1.5406 Å).[1][2][3] For temperature-dependent studies, a diffractometer equipped with a heating/cooling stage can be used.[1]

-

Data Collection Parameters:

-

Radiation: Cu Kα₁ is typically used for high-resolution structure determination.[1]

-

Angular Range (2θ): A wide angular range is scanned to collect a sufficient number of reflections for structure solution (e.g., 3° to 70°).

-

Step Size and Count Time: A small step size (e.g., 0.01-0.02° 2θ) and adequate counting time per step are crucial for obtaining high-quality data with good peak-to-background ratio.

-

Structure Determination Workflow

The process of solving a crystal structure from powder data is a multi-step procedure.

Experimental Protocols: Structure Solution and Rietveld Refinement

-

Pattern Indexing: The first step is to determine the unit cell parameters (a, b, c, α, β, γ) by indexing the positions of the diffraction peaks.[4] For this compound, this process yields a monoclinic unit cell.[1]

-

Space Group Determination: Based on the unit cell and systematic absences in the diffraction pattern (reflections that are forbidden by symmetry), the space group is determined.[5] this compound crystallizes in the centrosymmetric space group P2₁/c.[1][2][3]

-

Ab Initio Structure Solution: With the unit cell and space group established, the structure is solved ab initio (from scratch). This is often achieved using direct-space methods or traditional direct methods that use extracted structure factor amplitudes to phase the reflections and generate an initial electron density map. From this map, the positions of the atoms in the this compound molecule can be identified.

-

Rietveld Refinement: The final and most critical step is the Rietveld refinement.[6] This is a least-squares fitting procedure where a calculated diffraction pattern, generated from a structural model, is adjusted to match the experimental pattern as closely as possible.[6][7]

-

Refined Parameters: The refinement optimizes various parameters, including:

-

Instrumental Parameters: Zero-point shift, peak shape function (e.g., pseudo-Voigt), and asymmetry.

-

Structural Parameters: Lattice parameters, atomic coordinates, and isotropic/anisotropic displacement parameters (thermal factors).

-

Profile Parameters: Background coefficients, and preferred orientation corrections if necessary.[4]

-

-

Figures of Merit: The quality of the fit is assessed using R-factors (e.g., R-weighted pattern, Rwp; R-Bragg, RB), with lower values indicating a better fit between the calculated and observed data.

-

Results: The Crystal Structure of this compound

The successful application of this workflow provides a detailed description of the this compound crystal structure. The molecules are nearly planar and are arranged in parallel layers.[1][3]

Data Presentation

The key quantitative results from the structure determination are summarized below.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₆N₇(NH₂)₃ | [1] |

| Crystal System | Monoclinic | [1][2][3] |

| Space Group | P2₁/c (No. 14) | [1][2][3] |

| a (pm) | 739.92(1) | [1][2][3] |

| b (pm) | 865.28(3) | [1][2][3] |

| c (pm) | 1338.16(4) | [1][2][3] |

| β (°) | 99.912(2) | [1][2][3] |

| Volume (pm³) | 844.05 x 10⁶ | |

| Z (formula units/cell) | 4 | [1][2][3] |

| Interplanar Distance (pm) | 327 |[1][3] |

Table 2: Representative Rietveld Refinement Parameters

| Parameter | Description | Typical Value |

|---|---|---|

| Radiation | X-ray source and wavelength (Å) | Cu Kα₁ (1.5406) |

| 2θ Range (°) | Start and end angles of data collection | 5 - 70 |

| Rwp (%) | R-weighted pattern | < 10 |

| Rp (%) | R-pattern | < 8 |

| R(F²) (%) | R-Bragg factor | < 5 |

| GOF (S) | Goodness of Fit | ~1.0 - 1.5 |

Note: Typical R-factor values are provided for a high-quality refinement; specific values for the original this compound structure determination may vary.

Conclusion

The determination of this compound's crystal structure using ab initio X-ray powder diffractometry highlights the capability of this technique to solve complex molecular structures when single crystals are not available. The detailed protocol, from synthesis to Rietveld refinement, provides a robust pathway to obtaining critical structural information. The resulting model, revealing a layered arrangement of planar this compound molecules, is essential for understanding its solid-state properties and its role as a precursor in the synthesis of advanced carbon nitride materials.[1][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (2,5,8-triamino-tri-s-triazine), an important intermediate during condensation of melamine rings to graphitic carbon nitride: synthesis, structure determination by X-ray powder diffractometry, solid-state NMR, and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structures of eight mono-methyl alkanes (C26–C32) via single-crystal and powder diffraction and DFT-D optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Space-Group Determination in Practice [pd.chem.ucl.ac.uk]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] this compound (2,5,8-triamino-tri-s-triazine), an important intermediate during condensation of melamine rings to graphitic carbon nitride: synthesis, structure determination by X-ray powder diffractometry, solid-state NMR, and theoretical studies. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Melem: An In-depth Technical Guide to IR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melem (2,5,8-triamino-tri-s-triazine) is a pivotal intermediate in the thermal condensation of melamine (B1676169) to form graphitic carbon nitride (g-C₃N₄), a material of significant interest in photocatalysis and materials science. A thorough understanding of the vibrational properties of this compound is crucial for quality control, reaction monitoring, and the rational design of novel g-C₃N₄-based materials. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound using Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, offering detailed experimental protocols, data interpretation, and a visual representation of the analytical workflow.

The structural and vibrational properties of this compound have been elucidated through a combination of experimental spectroscopy and theoretical calculations, with notable contributions from the work of Jürgens et al. (2003). This guide synthesizes these findings to present a practical resource for researchers.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below, based on established protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

Thoroughly mix 5 mg of the this compound sample with 500 mg of dried potassium bromide (KBr).

-

The mixing and pellet preparation should be conducted in a glovebox under a dried argon atmosphere to minimize moisture contamination.

-

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Spectrometer: A Bruker IFS 66v/S spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is a suitable instrument.

-

Spectral Range: Collect spectra in the range of 400 to 4000 cm⁻¹.

-

Resolution: A resolution of 2 cm⁻¹ is recommended.

-

Measurement Conditions: During the measurement, the sample chamber should be evacuated to eliminate interference from atmospheric water and carbon dioxide.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Sample Preparation:

-

Fill a glass capillary with a diameter of 0.5 mm with the this compound sample.

Instrumentation and Data Acquisition:

-

Spectrometer Module: A Bruker FRA 106/S module is appropriate for FT-Raman measurements.

-

Excitation Source: Utilize a Nd:YAG laser with an excitation wavelength of 1064 nm.

-

Spectral Range: Scan a Raman shift range from 0 to 3500 cm⁻¹.

Data Presentation: Vibrational Mode Assignments

The following tables summarize the experimentally observed vibrational frequencies for this compound from IR and Raman spectroscopy and their corresponding assignments based on theoretical calculations.

Table 1: Infrared (IR) Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 3473 | 3585 | νas(NH₂) - Asymmetric NH₂ stretching |

| 3399 | 3478 | νs(NH₂) - Symmetric NH₂ stretching |

| 1656 | 1661 | δ(NH₂) - NH₂ scissoring |

| 1572 | 1582 | Ring stretching |

| 1494 | 1510 | Ring stretching |

| 1438 | 1452 | Ring stretching |

| 1269 | 1278 | C-NH₂ stretching |

| 1200 | 1195 | Ring breathing |

| 1135 | 1145 | NH₂ rocking |

| 808 | 810 | Ring sextant out-of-plane bending |

| 783 | 785 | NH₂ wagging |

| 698 | 701 | Ring deformation |

| 596 | 598 | Ring deformation |

| 558 | 560 | Ring deformation |

| 448 | 450 | Ring deformation |

Table 2: Raman Vibrational Frequencies and Assignments for this compound

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| 3400 | 3478 | νs(NH₂) - Symmetric NH₂ stretching |

| 1655 | 1661 | δ(NH₂) - NH₂ scissoring |

| 1574 | 1582 | Ring stretching |

| 1495 | 1510 | Ring stretching |

| 1439 | 1452 | Ring stretching |

| 1269 | 1278 | C-NH₂ stretching |

| 1201 | 1195 | Ring breathing |

| 983 | 985 | Ring breathing |

| 809 | 810 | Ring sextant out-of-plane bending |

| 698 | 701 | Ring deformation |

| 597 | 598 | Ring deformation |

| 559 | 560 | Ring deformation |

| 448 | 450 | Ring deformation |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic characterization of this compound, from sample synthesis to data analysis and interpretation.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound using IR and Raman spectroscopy. The detailed experimental protocols and tabulated vibrational mode assignments serve as a valuable resource for researchers in ensuring accurate and reproducible results. The complementary nature of IR and Raman spectroscopy, when coupled with theoretical calculations, offers a powerful approach to understanding the intricate vibrational structure of this compound, thereby facilitating advancements in the development of novel carbon nitride-based materials.

A Technical Guide to the Solid-State NMR Analysis of Melem for Structural Elucidation

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy as a pivotal tool for the structural elucidation of melem (2,5,8-triamino-tri-s-triazine). This compound is a crucial intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄) materials, which are of significant interest in various fields, including catalysis and materials science. Understanding its precise solid-state structure is essential for controlling the properties of these advanced materials.

Structural Insights from Solid-State NMR

Solid-state NMR spectroscopy offers unparalleled, atom-specific insights into the structure and bonding of crystalline and amorphous materials like this compound. In the solid phase, this compound molecules are nearly planar and arrange themselves into parallel layers interconnected by extensive hydrogen-bonding networks.[1][2] The interlayer distance is approximately 327 pm, a value comparable to that in graphite, suggesting potential π-π interactions between the aromatic cores.[1][2]

Key structural questions addressed by ssNMR include the confirmation of the dominant tautomeric form and the characterization of the distinct carbon and nitrogen environments within the molecule's cyameluric nucleus.

Core Solid-State NMR Experiments and Methodologies

The primary techniques for analyzing this compound are ¹³C and ¹⁵N ssNMR, often employing Magic Angle Spinning (MAS) and Cross-Polarization (CP) to enhance spectral resolution and sensitivity.

-

Standard this compound (C₆N₇(NH₂)₃): Crystalline this compound powder is typically synthesized through the thermal treatment of nitrogen-rich precursors such as melamine (B1676169) or dicyandiamide (B1669379) at temperatures up to 450 °C in sealed ampules.[1][2]

-

¹⁵N-Enriched this compound: For detailed ¹⁵N NMR studies, isotopic enrichment is necessary. This is achieved by synthesizing this compound from ¹⁵N-labeled precursors. A common method involves heating Na₃[C₆N₉] with sublimated ¹⁵NH₄Cl (98 at. % enriched) under an argon atmosphere at temperatures up to 470 °C.[1]

CP/MAS is the cornerstone experiment for obtaining high-resolution spectra of rare-spin nuclei like ¹³C and ¹⁵N in solids. The protocol involves transferring magnetization from the abundant proton (¹H) bath to the dilute spins, significantly reducing signal acquisition times.

Typical Experimental Protocol:

-

Sample Packing: The finely ground, crystalline this compound powder is packed into a zirconia rotor (e.g., 4 mm diameter).[1]

-

Spectrometer Setup: Experiments are often performed on a high-field spectrometer, such as a 500 MHz Bruker Avance instrument.[1] A standard double-resonance MAS probe is used.

-

Magic Angle Spinning: The rotor is spun at the magic angle (54.74°) with respect to the external magnetic field at frequencies typically ranging from 3 to 7 kHz to average out anisotropic interactions.[1]

-

Cross-Polarization: A ramped cross-polarization pulse sequence is employed where the power of the ¹H radiation is varied linearly to efficiently transfer polarization to the ¹³C or ¹⁵N nuclei.[1]

-

Data Acquisition: The resulting signal is acquired under high-power proton decoupling to remove ¹H-¹³C or ¹H-¹⁵N dipolar couplings, yielding sharp resonance lines.

-

Referencing: Chemical shifts are externally referenced to standard compounds: tetramethylsilane (B1202638) (TMS) for ¹³C and nitromethane (B149229) for ¹⁵N.[1]

The CPPI experiment is a crucial spectral editing technique used to confirm the protonation state of nitrogen atoms. It definitively established that this compound exists in the triamino form rather than other possible imino tautomers.[1][2] The experiment differentiates nitrogen sites based on the presence of directly bonded protons (NH₂ or NH) versus tertiary nitrogens with no attached protons. During the sequence, the magnetization of protonated nitrogens evolves differently from that of non-protonated nitrogens, allowing for unambiguous assignment.[1]

Experimental Protocol:

-

The CPPI sequence is a modified CP experiment. After an initial contact time for polarization transfer (e.g., 30 ms (B15284909) for this compound), the phase of the ¹H spin-lock field is inverted.[1] The signal intensity is then observed as a function of the inversion time. The signal from nitrogens with attached protons decreases and becomes negative, while the signal from non-protonated nitrogens shows a different evolution.

Quantitative NMR Data for this compound

Solid-state NMR provides precise chemical shift values that correspond to the distinct chemical environments of each carbon and nitrogen atom in the this compound structure.

The diagram below illustrates the structure of a single this compound molecule with the IUPAC numbering scheme used for assigning NMR signals. The structure highlights the two types of carbon atoms (C2, C5, C8—"corner" carbons bonded to amino groups) and (C4, C1, C7—"bay" carbons within the fused rings) and the different nitrogen environments.

Caption: Molecular structure of this compound with atom numbering.

The following tables summarize the quantitative chemical shift data obtained from ¹³C and ¹⁵N solid-state NMR analyses of this compound.

Table 1: ¹³C Solid-State NMR Chemical Shifts for this compound

| Carbon Type | Atom Position(s) | Reported Chemical Shift (ppm) | Reference |

| Corner Carbon (C-NH₂) | C2, C5, C8 | 167.8, 166.2 | [1] |

| Corner Carbon (C-NH₂) | C2, C5, C8 | 166.4, 164.3 | [2] |

| Bay Carbon (N-C-N) | C1, C4, C7 | 156.0, 155.1 | [2] |

Note: The corner carbons (bonded to the exocyclic amino groups) are consistently observed in the 164-168 ppm range. The bay carbons, which are part of the internal fused ring system, resonate further upfield around 155-156 ppm.

Table 2: ¹⁵N Solid-State NMR Chemical Shifts for this compound

| Nitrogen Type | Atom Position(s) | Reported Chemical Shift (ppm) | Reference |

| Amino Group (-NH₂) | N(amino) | -267.1, -281.0, -281.6 | [1] |

| Ring Nitrogen (C-N-C) | N3, N6, N9 | (Not explicitly reported in cited texts) | |

| Central Nitrogen | N(center) | (Not explicitly reported in cited texts) |

Note: The ¹⁵N chemical shifts are referenced to nitromethane. The observation of three distinct signals for the amino groups confirms the presence of crystallographic asymmetry in the solid state.

Visualizing Experimental and Logical Workflows

Diagrams are essential for conceptualizing the multi-step processes in ssNMR analysis.

This diagram outlines the typical workflow from sample preparation to final structural analysis.

Caption: General workflow for solid-state NMR analysis.

This diagram illustrates the logic behind the CPPI pulse sequence for distinguishing between protonated (N-H) and non-protonated (N) nitrogen atoms.

Caption: Logical diagram of the CPPI experiment.

Conclusion

Solid-state NMR spectroscopy, through a combination of techniques like CP/MAS and CPPI, provides indispensable data for the definitive structural elucidation of this compound. It has been instrumental in confirming the triamino tautomer as the stable form in the solid state and in precisely mapping the distinct carbon and nitrogen environments within its complex heterocyclic structure. The experimental protocols and quantitative data presented herein serve as a comprehensive resource for researchers utilizing ssNMR to characterize this compound and related nitrogen-rich functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (2,5,8-triamino-tri-s-triazine), an important intermediate during condensation of melamine rings to graphitic carbon nitride: synthesis, structure determination by X-ray powder diffractometry, solid-state NMR, and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Melamine to Melem: A Deep Dive into the Thermal Condensation Mechanism

For Immediate Release

This technical guide provides a comprehensive overview of the thermal condensation mechanism for converting melamine (B1676169) to melem, a critical process in the synthesis of nitrogen-rich compounds and materials. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction pathways, intermediates, and quantitative parameters, alongside explicit experimental protocols and visual representations of the core processes.

Introduction

The thermal condensation of melamine (C₃N₃(NH₂)₃) is a fundamental route to produce this compound (C₆N₇(NH₂)₃), a key precursor for graphitic carbon nitride (g-C₃N₄) materials.[1] These materials are of significant interest due to their applications in catalysis, photocatalysis, and materials science. Understanding the mechanism of this compound formation is crucial for controlling the synthesis process and tailoring the properties of the final products. This guide elucidates the key steps of this transformation, focusing on the formation of the intermediate, melam, and its subsequent conversion to the more thermodynamically stable this compound.

The Reaction Pathway: From Melamine to this compound

The thermal treatment of melamine initiates a condensation reaction characterized by the elimination of ammonia (B1221849) (NH₃). The process is not a direct conversion but proceeds through a key intermediate, melam ((H₂N)₂(C₃N₃)NH(C₃N₃)(NH₂)₂).[2][3] Melam is a dimer of melamine and its formation is the initial step in the condensation cascade.[3]

However, melam is often difficult to isolate as it rapidly transforms into the more stable heptazine-core structure of this compound under thermal conditions.[2] The overall reaction can be summarized as a two-step process:

-

Dimerization of Melamine to Melam: Two molecules of melamine condense with the release of one molecule of ammonia.

-

Intramolecular Rearrangement of Melam to this compound: Melam undergoes an intramolecular cyclization to form the tri-s-triazine (heptazine) structure of this compound, with the elimination of another molecule of ammonia.

Recent studies, including those employing Density Functional Theory (DFT), have further elucidated this pathway, suggesting that the formation of this compound is a result of both the condensation of melamine and the subsequent isomerization of melam.[4] The coexistence of melamine and this compound can also lead to the formation of adduct phases, which can be isolated as intermediates at specific temperature ranges.[2]

Quantitative Data on Thermal Condensation

The efficiency and outcome of the melamine to this compound conversion are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various experimental studies.

| Starting Material | Temperature (°C) | Heating Rate (°C/min) | Time (h) | Pressure | Yield (%) | Reference |

| Melamine | 450 | 1 | ~5 | Sealed ampule | ~60 | [1] |

| Melamine | 350 | - | 3 | - | Partial conversion to this compound | [5] |

| Melamine | 400 | - | 3 | - | Complete conversion to this compound | [5] |

| Melamine | 390 | - | - | - | Formation of this compound observed | [6][7] |

| Melamine | 590-650 K (317-377 °C) | - | - | - | Isolation of melamine-melem adducts | [2] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from melamine based on established literature.

Synthesis of this compound in a Sealed Ampule[1]

Materials:

-

Melamine (≥99%)

-

Glass ampule (e.g., 16 mm outer diameter, 12 mm inner diameter)

Procedure:

-

80 mg of melamine is placed into a glass ampule.

-

The ampule is sealed under vacuum or an inert atmosphere (e.g., argon) to a length of approximately 120 mm.

-

The sealed ampule is heated in a furnace to 450 °C at a controlled heating rate of 1 °C/min.

-

The temperature is maintained at 450 °C for approximately 5 hours.

-

The ampule is then slowly cooled to room temperature at a rate of 2 °C/min.

-

Upon opening the ampule, a characteristic smell of ammonia is typically present. Sublimed, unreacted melamine may be found as colorless crystals at the top of the ampule.

-

A white-beige powder containing this compound is isolated from the bottom of the ampule.

Characterization Techniques

The resulting product is typically characterized by a suite of analytical techniques to confirm its identity and purity:

-

X-Ray Powder Diffraction (XRD): To determine the crystal structure and phase purity of the this compound product.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the this compound molecule and confirm the absence of melamine.[1]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹⁵N MAS NMR): To probe the local chemical environment of the carbon and nitrogen atoms and confirm the tri-s-triazine structure.[1]

-

Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the theoretical values for this compound.[1]

-

Mass Spectrometry: To determine the molecular weight of the product.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 3. New light on an old story: formation of melam during thermal condensation of melamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the evolution patterns of this compound from thermal synthesis of melamine to graphitic carbon nitride - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03337B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Structure of Melem Compounds

Abstract: Melem (2,5,8-triamino-tri-s-triazine), a key intermediate in the thermal condensation of melamine (B1676169) to graphitic carbon nitride (g-C₃N₄), possesses a unique electronic structure that is fundamental to the properties of resulting nitrogen-rich materials.[1][2] This guide provides a comprehensive overview of the electronic properties of this compound, targeting researchers, materials scientists, and professionals in drug development. We delve into the theoretical underpinnings of its electronic configuration and present experimental data from various spectroscopic techniques. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to ensure reproducibility and further investigation.

Molecular and Crystal Structure

This compound is a planar molecule with a C₆N₇(NH₂)₃ formula, featuring a heptazine (tri-s-triazine) core composed of three fused s-triazine rings.[1] In the solid state, these molecules arrange into parallel layers with an interlayer spacing of approximately 327 pm, a distance comparable to that in graphite, suggesting the presence of intermolecular π-π interactions between the aromatic heptazine nuclei.[1][3][4] The crystal structure is typically monoclinic (space group P2₁/c).[1][4] Theoretical calculations and experimental evidence from solid-state NMR confirm that this compound exists in the triamino tautomeric form.[1][3]

Theoretical Electronic Structure

The electronic properties of this compound have been investigated using computational methods such as Density Functional Theory (DFT) with B3LYP and MP2 functionals, as well as LDA and GGA for structural optimizations.[1][3][4][5] These studies are crucial for understanding the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a key parameter determining the electronic and optical properties. For an isolated this compound monomer, theoretical calculations predict a HOMO-LUMO gap of approximately 3.5 eV (PBE functional) to 5.01 eV (B3LYP functional).[6] The density of states (DOS) reveals that the valence band (related to HOMO) and conduction band (related to LUMO) are primarily composed of p-orbitals from the carbon and nitrogen atoms of the heptazine ring.[6][7] Specifically, the pyridinic nitrogen atoms contribute significantly to the states near the conduction band minimum, making them potential active sites for photocatalysis.[6]

Experimental Characterization of Electronic Properties

Experimental techniques provide quantitative data that complement theoretical models. Spectroscopic methods are particularly powerful for probing the electronic transitions and elemental composition of this compound.

Optical Spectroscopy (UV-Vis and Photoluminescence)

UV-Visible absorption spectroscopy reveals the energy required to excite electrons from occupied to unoccupied states. The solid-state spectrum of this compound shows characteristic absorption peaks around 225 nm and 260 nm, with a shoulder at 310 nm.[8] The absorption edge, which is used to estimate the optical band gap, has been reported at various wavelengths depending on the specific form of the this compound compound, such as 333 nm for crystalline this compound (c-melem).[9]

Photoluminescence (PL) spectroscopy measures the emission of light upon relaxation of excited electrons. This compound is known to be an efficient metal-free luminescent material.[10][11] It exhibits strong photoluminescence with emission peaks reported between 366 nm and 434 nm, corresponding to the energy of the HOMO-LUMO gap.[12][13]

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of atoms within a material. For this compound, the C 1s spectrum typically shows two signals in a 1:1 ratio, corresponding to the carbon atoms in N=C–(NH₂)N and N=C–N environments.[14] The N 1s spectrum is more complex and can be deconvoluted into three main species: pyridinic nitrogen (C–N=C), amino nitrogen (NH₂), and the central tertiary nitrogen (N–(C)₃).[14][15]

Summary of Electronic Properties

The following table summarizes the key quantitative electronic and optical data for this compound compounds gathered from various experimental and theoretical studies.

| Property | Value | Method | Compound Form | Reference |

| Optical Band Gap | 2.94 eV | UV-Vis Spectroscopy | Crystalline this compound (c-melem) | [9] |

| 3.04 eV | UV-Vis Spectroscopy | This compound (M425) | [14] | |

| 3.28 eV | UV-Vis Spectroscopy | This compound Hydrate (B1144303) (Mh) | [9] | |

| Absorption Edge | 333 nm | UV-Vis Spectroscopy | Crystalline this compound (c-melem) | [9] |

| 335 nm | UV-Vis Spectroscopy | This compound Hydrate (Mhr) | [9] | |

| PL Emission Peak | 366 nm | Photoluminescence | Uncondensed this compound | [12] |

| 371 nm | Photoluminescence | Crystalline this compound (c-melem) | [9] | |

| 434 nm | Photoluminescence | This compound | [13] | |

| XPS N 1s Binding Energy | ~398.4 eV | XPS | sp²-hybridized N (C=N-C) | [15] |

| ~399.1 eV | XPS | Amino N (-NH₂) | [14] | |

| ~400.0 eV | XPS | Tertiary N (N-(C)₃) | [15] | |

| XPS C 1s Binding Energy | ~287.8 eV | XPS | sp² C-N bonding | [15] |

| ~284.5 eV | XPS | Adventitious C-C | [15] | |

| Theoretical HOMO-LUMO Gap | ~3.5 eV | DFT (PBE) | This compound Monomer | [6] |

Experimental Protocols

Synthesis of this compound

Method 1: Thermal Condensation (Bottom-Up) [1][4] This is the most common method for producing single-phase this compound powder.

-

Precursor: Start with a nitrogen-rich compound such as melamine, dicyandiamide, or cyanamide.

-

Setup: Place approximately 80 mg of the precursor into a glass ampule (e.g., 16 mm outer diameter).

-

Sealing: Seal the ampule under vacuum or an inert atmosphere.

-

Heating: Heat the sealed ampule in a furnace to 450 °C at a controlled rate (e.g., 1 °C/min).

-

Reaction: Hold the temperature at 450 °C for approximately 5 hours.

-

Cooling: Cool the ampule slowly to room temperature (e.g., 2 °C/min).

-

Isolation: Open the ampule. A white-beige powder of this compound will be found at the bottom, while any sublimated melamine may crystallize at the top. The yield is typically around 60%.

Method 2: Acid-Assisted Depolymerization (Top-Down) [15] This method produces monomer this compound from its polymeric form, g-C₃N₄.

-

Starting Material: Prepare graphitic carbon nitride (g-C₃N₄) by calcining melamine at 550 °C in air.

-

Reaction: Add the g-C₃N₄ powder to concentrated sulfuric acid (95-98%).

-

Stirring: Stir the mixture at 80 °C for 1 hour. This process selectively breaks down the polymer into this compound monomers.

-

Purification: Isolate the resulting this compound product. This method can achieve high yields (e.g., 95%) without requiring an inert atmosphere.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound (2,5,8-triamino-tri-s-triazine), an important intermediate during condensation of melamine rings to graphitic carbon nitride: synthesis, structure determination by X-ray powder diffractometry, solid-state NMR, and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ab-Initio Spectroscopic Characterization of this compound-Based Graphitic Carbon Nitride Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Growth and characterization of this compound hydrate crystals with a hydrogen-bonded heptazine framework - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00691J [pubs.rsc.org]

- 10. Photophysics and Photocatalysis of this compound: A Spectroscopic Reinvestigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A top-down design for easy gram scale synthesis of this compound nano rectangular prisms with improved surface area - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Melem: A Technical Guide for Researchers

An in-depth examination of the dissolution characteristics of melem in common organic solvents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its limited solubility and potential strategies for dissolution.

This compound (2,5,8-triamino-tri-s-triazine), a key intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄), is a planar, aromatic molecule with strong intermolecular hydrogen bonding. This intricate network of hydrogen bonds contributes to its high thermal stability and, consequently, its notoriously low solubility in most common organic solvents. This technical guide consolidates the available data on the solubility of this compound, outlines experimental observations, and presents methodologies for enhancing its dissolution for further research and application.

Quantitative Solubility Data

Quantitative data on the solubility of pristine this compound in common organic solvents is scarce in the scientific literature, primarily due to its extremely low solubility. Most studies describe this compound as "insoluble" in solvents such as water, ethanol, methanol (B129727), dimethylformamide (DMF), acetonitrile, and acetone.[1][2] However, some data is available for its solubility in dimethyl sulfoxide (B87167) (DMSO) and under specific conditions involving protonation or reactive solvents.

| Compound | Solvent | Temperature | Solubility | Citation |

| This compound | Dimethyl sulfoxide (DMSO) | Room Temperature | Very limited | [1][2] |

| This compound | Water | Room Temperature | Insoluble | [1][2] |

| This compound | Ethanol | Room Temperature | Insoluble | [1][2] |

| This compound | Methanol | Room Temperature | Insoluble | [1][2] |

| This compound | Dimethylformamide (DMF) | Room Temperature | Less soluble than melamine | [3] |

| This compound | Acetonitrile | Room Temperature | Insoluble | [1][2] |

| This compound | Acetone | Room Temperature | Insoluble | [1][2] |

| This compound-H (Protonated this compound) | Dimethyl sulfoxide (DMSO) | Room Temperature | > 50 mg/mL | [1] |

| This compound | Concentrated Sulfuric Acid | 80 °C (dissolution), Room Temperature (post-dissolution) | > 385 mg/mL | [1] |

Note: "Very limited" and "insoluble" are qualitative descriptors from the cited literature, indicating that precise quantitative values were not determined or reported.

Experimental Protocols

Detailed experimental protocols for determining the solubility of pristine this compound in common organic solvents are not widely reported due to its poor solubility. However, methodologies for dissolving this compound through protonation and in reactive solvents have been described.

Preparation and Dissolution of Protonated this compound (this compound-H)

This protocol describes the process of protonating this compound to enhance its solubility in DMSO.

Materials:

-

This compound powder

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Disperse 500 mg of this compound powder in 10 mL of concentrated sulfuric acid.

-

Heat the dispersion at 80°C for 12 hours with stirring to form a pale yellow solution.

-

Precipitate the protonated this compound (this compound-H) by adding methanol to the solution.

-

Wash the resulting white powder with methanol.

-

Dry the this compound-H powder at 60°C for 12 hours.

-

The resulting this compound-H powder can then be dissolved in DMSO at room temperature to achieve a solubility of greater than 50 mg/mL.[1]

Dissolution of this compound in Concentrated Sulfuric Acid

This method outlines the direct dissolution of this compound in a reactive solvent.

Materials:

-

This compound powder

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Disperse this compound in concentrated sulfuric acid.

-

Heat the mixture to 80°C to facilitate dissolution, resulting in a pale-yellow solution.

-

The solution remains stable upon cooling to room temperature, with the solubility of this compound being determined to be higher than 385 mg/mL.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for enhancing the solubility of this compound through protonation.

Caption: Workflow for enhancing this compound solubility via protonation.

Discussion and Conclusion

The inherent insolubility of this compound in common organic solvents is a significant challenge for its processing and application in solution-based methodologies. The strong intermolecular hydrogen bonding within the crystal structure of this compound requires a substantial amount of energy to overcome, which is not provided by the solvation energy of most conventional solvents.

The successful dissolution of this compound in concentrated sulfuric acid and the enhanced solubility of its protonated form (this compound-H) in DMSO highlight a key strategy for overcoming this limitation. Protonation of the amino groups on the this compound molecule disrupts the extensive hydrogen-bonding network, allowing for solvent molecules to interact and solvate the individual this compound-H units more effectively.

For researchers and professionals in drug development and materials science, understanding the solubility limitations of this compound is crucial. While direct dissolution in common organic solvents is not feasible, the protonation strategy offers a viable pathway to achieving solution-phase processing of this compound for applications such as thin-film fabrication, composite material development, and further chemical functionalization. Future research may focus on exploring other non-destructive chemical modifications or specialized solvent systems to further expand the processing window for this promising material.

References

- 1. rsc.org [rsc.org]

- 2. A top-down design for easy gram scale synthesis of this compound nano rectangular prisms with improved surface area - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07440G [pubs.rsc.org]

- 3. Growth and characterization of this compound hydrate crystals with a hydrogen-bonded heptazine framework - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00691J [pubs.rsc.org]

A Technical Guide to Melem Synthesis: Exploring Precursors Beyond Melamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melem (2,5,8-triamino-tri-s-triazine) is a crucial intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄) materials, which have garnered significant attention for their applications in photocatalysis, optoelectronics, and as metal-free catalysts. While the thermal condensation of melamine (B1676169) is a well-established route to this compound, the exploration of alternative precursors is vital for developing more cost-effective, efficient, and scalable synthesis strategies. This technical guide provides an in-depth overview of the synthesis of this compound from precursors other than melamine, focusing on dicyandiamide (B1669379), cyanamide (B42294), ammonium (B1175870) dicyanamide (B8802431), and urea (B33335). The guide details experimental protocols, presents quantitative data for comparison, and illustrates the underlying reaction pathways.

Precursors for this compound Synthesis

The primary non-melamine precursors for this compound synthesis are nitrogen-rich compounds that can undergo thermal condensation to form the characteristic heptazine core of this compound. These include dicyandiamide, cyanamide, and ammonium dicyanamide. Urea is also considered, although its thermal decomposition is more complex and typically yields melamine as the main product, with this compound being a subsequent, higher-temperature condensation product.

Data Presentation: A Comparative Overview of Synthesis Parameters

The following table summarizes the key quantitative data for the synthesis of this compound from various non-melamine precursors.

| Precursor | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |

| Dicyandiamide | 450 | 5 | Sealed ampule | ~60 | [1] |

| Cyanamide | 450 | 5 | Sealed ampule | ~60 | [1] |

| Ammonium Dicyanamide | 450 | 5 | Sealed ampule | ~60 | [1] |

| Urea | >360 | Variable | High Pressure | Low/Byproduct | [2] |

Experimental Protocols

Synthesis of this compound from Dicyandiamide, Cyanamide, or Ammonium Dicyanamide

This protocol is based on the thermal treatment of the precursors in a sealed environment.[1]

Materials:

-

Dicyandiamide (H₄C₂N₄) or Cyanamide (CH₂N₂) or Ammonium Dicyanamide (NH₄[N(CN)₂])

-

Glass ampules (e.g., quartz)

-

Tube furnace with temperature controller

-

Schlenk line or glovebox for inert atmosphere (optional)

Procedure:

-

Preparation of the Ampule: Place a known amount of the chosen precursor (e.g., 1-2 grams) into a clean, dry glass ampule.

-

Sealing the Ampule: If desired, the ampule can be evacuated and backfilled with an inert gas (e.g., argon or nitrogen) before sealing. Using a high-temperature torch, carefully seal the ampule.

-

Thermal Treatment: Place the sealed ampule in a tube furnace. Heat the furnace to 450 °C at a controlled rate. Maintain this temperature for 5 hours to ensure complete reaction.

-

Cooling and Product Recovery: After the reaction is complete, turn off the furnace and allow the ampule to cool down to room temperature slowly. Carefully open the cooled ampule in a well-ventilated fume hood.

-

Purification: The crude this compound product is typically a white to yellowish powder. It can be purified by washing with a suitable solvent, such as hot water or ethanol, to remove any unreacted starting material or soluble byproducts. The purified this compound is then dried in an oven.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis.

Synthesis of this compound from Urea (as a byproduct of melamine synthesis)

The synthesis of this compound from urea is typically a secondary process that occurs at temperatures above those used for melamine production.[2][3][4]

Materials:

-

Urea ((NH₂)₂CO)

-

High-pressure reactor

-

Furnace with temperature and pressure controls

Procedure:

-

Reaction Setup: Place urea in a high-pressure reactor.

-

Reaction Conditions: Heat the reactor to a temperature range of 360-420 °C under high pressure (above 70 bar).[2] These conditions primarily favor the formation of melamine.

-

This compound Formation: To encourage the formation of this compound, the temperature can be further increased, as this compound is a condensation product of melamine.

-

Product Isolation and Purification: The resulting product will be a mixture containing melamine, this compound, and other byproducts such as melam and oxoaminotriazines.[2] Separation and purification of this compound from this mixture are challenging and typically involve techniques such as sublimation or solvent extraction. A common method involves treating the crude product with a hot aqueous solution of an alkali metal carbonate to hydrolyze impurities like melam, followed by crystallization to isolate the purified this compound.

Reaction Pathways and Mechanisms

The formation of this compound from these precursors involves a series of complex condensation and cyclization reactions. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways.

From Dicyandiamide/Cyanamide

The thermal condensation of dicyandiamide or cyanamide is believed to proceed through the initial formation of melamine, which then reacts further to form this compound.

From Ammonium Dicyanamide

Ammonium dicyanamide likely decomposes to dicyandiamide and ammonia (B1221849) upon heating, followed by the same pathway as dicyandiamide.

From Urea

The synthesis of this compound from urea is an indirect route that proceeds through the formation of melamine. The thermal decomposition of urea is complex, with multiple competing reactions.

Conclusion

The synthesis of this compound from precursors other than melamine, such as dicyandiamide, cyanamide, and ammonium dicyanamide, offers a viable and direct route to this important heptazine compound. The thermal condensation of these precursors at elevated temperatures provides a straightforward method for obtaining this compound in moderate yields. While urea can also serve as a starting material, the reaction pathway is less direct, with this compound typically forming as a byproduct of melamine synthesis at higher temperatures. For researchers and professionals in drug development and materials science, understanding these alternative synthetic routes is crucial for the cost-effective and scalable production of this compound and its derivatives for a wide range of applications. Further research into optimizing reaction conditions and developing efficient purification methods will continue to enhance the accessibility of this versatile molecule.

References

An In-depth Technical Guide to the Photophysical Properties of Melem and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of melem and its derivatives, with a particular focus on graphitic carbon nitride (g-C3N4), a polymeric form of this compound. This document details the fundamental principles governing their light absorption and emission characteristics, outlines experimental methodologies for their characterization, and presents key quantitative data to support further research and development in areas such as photocatalysis, bioimaging, and sensing.

Introduction to this compound and its Derivatives

This compound (2,5,8-triamino-s-heptazine) is a fundamental building block of nitrogen-rich, carbon-based materials.[1][2] Its unique electronic structure, arising from the tri-s-triazine (heptazine) core, imparts it with interesting photophysical properties.[1] Derivatives of this compound, including its polymeric form, graphitic carbon nitride (g-C3N4), have garnered significant attention due to their potential as metal-free photocatalysts, fluorescent labels, and components in optoelectronic devices.[1][2] Understanding the intricate details of their interaction with light is crucial for harnessing their full potential.

The condensation of melamine (B1676169) is a common route to synthesize this compound, and further condensation of this compound leads to the formation of g-C3N4.[1][2] The degree of condensation has a significant impact on the photophysical properties of the resulting material.[2]

Core Photophysical Properties

The photophysical behavior of this compound and its derivatives is governed by the absorption of photons, leading to electronic excitation, followed by various de-excitation pathways, including fluorescence and non-radiative decay.

2.1. Absorption and Emission

This compound and its derivatives typically exhibit strong absorption in the UV-Vis region of the electromagnetic spectrum. The absorption spectra are characterized by bands corresponding to π-π* and n-π* electronic transitions within the heptazine core. The position of the absorption maxima (λ_abs) can be influenced by the solvent polarity and the presence of substituents on the this compound core.

Upon excitation, these molecules relax to the ground state, in part by emitting photons in the form of fluorescence. The emission spectra are generally broad and the emission maxima (λ_em) are Stokes-shifted to longer wavelengths compared to the absorption maxima.

2.2. Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime (τ) represents the average time a molecule spends in the excited state before returning to the ground state. Both Φ_F and τ are sensitive to the molecular structure, the surrounding environment, and the presence of quenching agents.

Quantitative Photophysical Data

The following tables summarize key quantitative photophysical data for this compound and some of its derivatives, compiled from various studies. These values can vary depending on the specific experimental conditions, such as the solvent, temperature, and measurement technique.

| Compound/Derivative | Solvent/State | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Excited-State Lifetime (τ) (ns) | Reference(s) |

| This compound | Solid State | ~340 | ~440-460 | High | - | [1] |

| DMSO | - | - | 0.19 | 161 | [3] | |

| Crystalline this compound (c-melem) | Crystal | - | 371 | 0.80 | 176 | [3] |

| This compound Hydrate (B1144303) (dehydrated) | Crystal | - | 371 | 0.75 | 287 | [3] |